molecular formula C6H10N2O2S B14922833 (2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one CAS No. 938022-03-8

(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B14922833
CAS No.: 938022-03-8
M. Wt: 174.22 g/mol
InChI Key: PKPPCVIAFPYTIB-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring with an imino group and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methoxyethylamine with a thioamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Iminothiazolidines: Compounds with imino groups attached to thiazolidine rings.

Uniqueness

(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl substituent and imino group provide unique reactivity and potential for diverse applications compared to other thiazolidinones and iminothiazolidines.

Properties

CAS No.

938022-03-8

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

2-(2-methoxyethylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H10N2O2S/c1-10-3-2-7-6-8-5(9)4-11-6/h2-4H2,1H3,(H,7,8,9)

InChI Key

PKPPCVIAFPYTIB-UHFFFAOYSA-N

Canonical SMILES

COCCN=C1NC(=O)CS1

Origin of Product

United States

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